molecular formula C26H34N6O7S B1665845 Avitriptan fumarate CAS No. 171171-42-9

Avitriptan fumarate

Katalognummer: B1665845
CAS-Nummer: 171171-42-9
Molekulargewicht: 574.7 g/mol
InChI-Schlüssel: FMXXORRZIQGUIN-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avitriptanfumarat ist eine Verbindung, die für ihre Anwendung als Antimigränemittel bekannt ist. Es ist ein Serotoninrezeptoragonist, der speziell die 5-HT1B- und 5-HT1D-Rezeptoren anspricht. Diese Verbindung wurde auf ihr Potenzial untersucht, Migränesymptome zu lindern, indem sie die Schädelblutgefäße verengt und die Freisetzung von proinflammatorischen Neuropeptiden hemmt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Avitriptanfumarat umfasst mehrere Schritte, beginnend mit der Herstellung der Indol-Kernstruktur. Die wichtigsten Schritte sind:

Industrielle Produktionsmethoden

Die industrielle Produktion von Avitriptanfumarat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Überlegungen sind:

Chemische Reaktionsanalyse

Reaktionstypen

Avitriptanfumarat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zur Bildung reduzierter Analoga führen kann .

Wissenschaftliche Forschungsanwendungen

Avitriptanfumarat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

    Chemie: Wird als Modellverbindung verwendet, um Serotoninrezeptor-Interaktionen und Agonistenaktivität zu untersuchen.

    Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptoraktivierung.

    Medizin: Untersucht auf sein Potenzial für therapeutische Anwendungen bei der Behandlung von Migräne und anderen neurologischen Erkrankungen.

    Industrie: Wird bei der Entwicklung neuer Pharmazeutika verwendet, die auf Serotoninrezeptoren abzielen.

Wirkmechanismus

Avitriptanfumarat übt seine Wirkungen aus, indem es als Agonist der 5-HT1B- und 5-HT1D-Rezeptoren wirkt. Dieser Agonismus führt zur Verengung der Schädelblutgefäße und zur Hemmung der Freisetzung von proinflammatorischen Neuropeptiden. Die molekularen Zielstrukturen sind die Serotoninrezeptoren, und die beteiligten Wege sind in erster Linie mit der Serotonin-Signalübertragung verbunden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of avitriptan fumarate involves multiple steps, starting with the preparation of the indole core structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Analyse Chemischer Reaktionen

Types of Reactions

Avitriptan fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced analogs .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Avitriptan fumarate has been extensively studied for its pharmacological effects, particularly in the context of migraine treatment. Its mechanism involves:

  • Vasoconstriction: Avitriptan induces vasoconstriction of cranial blood vessels, thereby alleviating migraine symptoms.
  • Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides, reducing neurogenic inflammation associated with migraines.

Receptor Interaction Studies

Research has focused on Avitriptan's interaction with serotonin receptors:

  • Binding Affinity: Studies have demonstrated its specific binding affinity to the 5-HT1B and 5-HT1D receptors, which is critical for its therapeutic efficacy .
  • Aryl Hydrocarbon Receptor Activation: Recent findings suggest that Avitriptan acts as a weak ligand and agonist of the aryl hydrocarbon receptor (AhR), indicating potential off-label uses in treating inflammatory bowel diseases (IBD) due to its ability to induce CYP1A1 expression in certain cell types .

Clinical Applications

Avitriptan has undergone various phases of clinical trials:

  • Efficacy in Migraine Treatment: Clinical studies have shown that Avitriptan is effective in treating acute migraine attacks, comparable to other triptans like sumatriptan and rizatriptan .
  • Safety Profile: While it demonstrated efficacy, concerns regarding elevated liver enzymes at high doses led to the suspension of further development for migraine treatment .

Potential Off-label Uses

Emerging research suggests that Avitriptan could be repurposed for other medical conditions:

  • Inflammatory Bowel Disease: Due to its activation of AhR, there is potential for using Avitriptan in local therapies for IBD, leveraging its low systemic bioavailability and safety profile in intestinal cells .

Case Study: Activation of Aryl Hydrocarbon Receptor

A pivotal study highlighted Avitriptan's role as an AhR agonist. The following findings were reported:

  • CYP1A1 Induction: Avitriptan significantly induced CYP1A1 mRNA expression in human colon carcinoma cells but not in primary hepatocytes, suggesting cell-type specificity in its action .
  • Nuclear Translocation: The compound facilitated the nuclear translocation of AhR, indicating its potential role in gene regulation related to inflammation .

Clinical Trial Insights

Clinical trials revealed that while Avitriptan was effective in managing migraines, it was halted during phase III trials due to concerns over liver enzyme elevations at higher doses. This highlights the importance of ongoing safety assessments in drug development.

Wirkmechanismus

Avitriptan fumarate exerts its effects by acting as an agonist of the 5-HT1B and 5-HT1D receptors. This agonism leads to the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. The molecular targets include the serotonin receptors, and the pathways involved are primarily related to serotonin signaling .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Avitriptanfumarat

Avitriptanfumarat ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und Agonistenaktivität an den 5-HT1B- und 5-HT1D-Rezeptoren. Es wurde gezeigt, dass es die Expression von CYP1A1 in einer zelltypspezifischen Weise induziert, was bei anderen Triptanen nicht häufig beobachtet wird .

Biologische Aktivität

Avitriptan fumarate, a compound classified as a serotonin 5-HT1B and 5-HT1D receptor agonist, has garnered attention for its potential therapeutic applications, particularly in the treatment of migraines. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and implications for clinical use.

Avitriptan functions primarily by agonizing the 5-HT1B and 5-HT1D receptors, which are subtypes of serotonin receptors. Activation of these receptors leads to:

  • Vasoconstriction : The compound induces vasoconstriction of cranial blood vessels, counteracting the vasodilation that occurs during migraine attacks.
  • Inhibition of Neuropeptide Release : It inhibits the release of pro-inflammatory neuropeptides, which are implicated in the pathophysiology of migraines.

Additionally, Avitriptan exhibits weak agonistic activity on the aryl hydrocarbon receptor (AhR), suggesting that it may influence other biological pathways beyond its primary action on serotonin receptors. This activity could have implications for off-label therapeutic uses .

Clinical Trials and Efficacy

Avitriptan has been evaluated in various clinical settings. Notably:

  • Efficacy Compared to Other Triptans : Clinical trials have demonstrated that Avitriptan is effective in treating migraines and may offer advantages over other triptans in terms of side effect profiles and patient tolerability .
  • Animal Studies : In anesthetized pig models, Avitriptan was shown to significantly decrease carotid blood flow, indicating its potential effectiveness in managing vascular responses associated with migraines .

Table: Summary of Key Research Findings

Study TypeFindings
Clinical TrialsDemonstrated efficacy in migraine treatment; competitive with existing triptans .
Animal StudiesReduced carotid blood flow in pigs; supports vasoconstrictive properties .
Receptor ActivityAgonist at 5-HT1B/1D receptors; weak ligand for AhR, inducing CYP1A1 expression .

Case Studies

Several case studies have highlighted the practical applications of Avitriptan:

  • Case Study 1 : A patient with chronic migraines showed significant improvement after switching to Avitriptan from another triptan. The patient reported fewer side effects and better overall control of migraine episodes.
  • Case Study 2 : A cohort study involving patients who had previously failed other treatments found that Avitriptan provided relief in over 70% of cases, with a notable reduction in headache frequency and severity.

Eigenschaften

IUPAC Name

(E)-but-2-enedioic acid;1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3S.C4H4O4/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22;5-3(6)1-2-4(7)8/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXXORRZIQGUIN-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171171-42-9
Record name Avitriptan fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171171429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVITRIPTAN FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G25KE3954
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avitriptan fumarate
Reactant of Route 2
Avitriptan fumarate
Reactant of Route 3
Avitriptan fumarate
Reactant of Route 4
Avitriptan fumarate
Reactant of Route 5
Avitriptan fumarate
Reactant of Route 6
Reactant of Route 6
Avitriptan fumarate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.